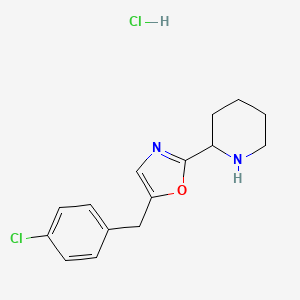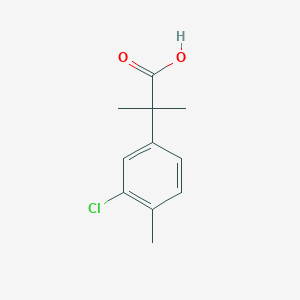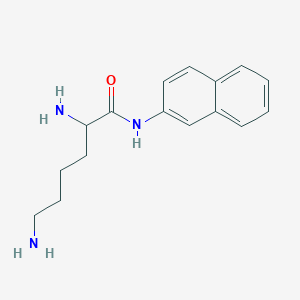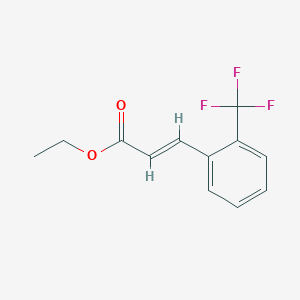
Ethyl 2-(pentafluorosulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(pentafluorosulfanyl)acetate is an organic compound characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to an ethyl acetate backbone. The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability and strong electron-withdrawing effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pentafluorosulfanyl)acetate typically involves the incorporation of the pentafluorosulfanyl group onto a suitable precursor. One common method involves the reaction of ethyl acetate with pentafluorosulfanyl chloride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of more sustainable and cost-effective methods for the synthesis of pentafluorosulfanyl-containing compounds is an area of ongoing research .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(pentafluorosulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethyl 2-(pentafluorosulfanyl)carboxylate, while reduction can produce ethyl 2-(pentafluorosulfanyl)alcohol .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(pentafluorosulfanyl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of drug candidates with improved biological activities.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and agrochemicals with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of ethyl 2-(pentafluorosulfanyl)acetate is primarily influenced by the pentafluorosulfanyl group. This group exerts a strong electron-withdrawing effect, which can modulate the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(pentafluorosulfanyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)acetate: This compound contains a trifluoromethyl group (-CF3) instead of a pentafluorosulfanyl group.
Ethyl 2-(tert-butyl)acetate: The tert-butyl group is bulkier but less electron-withdrawing compared to the pentafluorosulfanyl group.
The uniqueness of this compound lies in the combination of high chemical stability, strong electron-withdrawing effect, and enhanced lipophilicity provided by the pentafluorosulfanyl group .
Eigenschaften
CAS-Nummer |
1735-74-6 |
|---|---|
Molekularformel |
C4H7F5O2S |
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
ethyl 2-(pentafluoro-λ6-sulfanyl)acetate |
InChI |
InChI=1S/C4H7F5O2S/c1-2-11-4(10)3-12(5,6,7,8)9/h2-3H2,1H3 |
InChI-Schlüssel |
XOGPJHLQFLUFIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CS(F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)
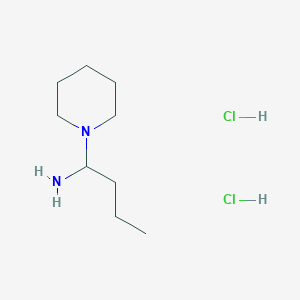


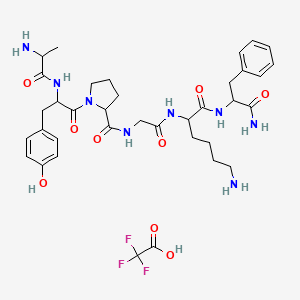

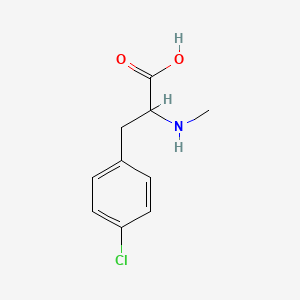
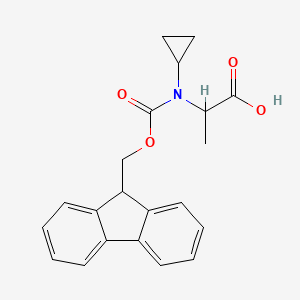
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
